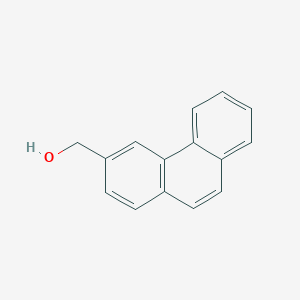

Phenanthren-3-ylmethanol

Description

Structure

3D Structure

Properties

IUPAC Name |

phenanthren-3-ylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O/c16-10-11-5-6-13-8-7-12-3-1-2-4-14(12)15(13)9-11/h1-9,16H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZQZUVCQAOXDCD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC3=C2C=C(C=C3)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60364832 | |

| Record name | phenanthren-3-ylmethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60364832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22863-78-1 | |

| Record name | phenanthren-3-ylmethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60364832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Phenanthren 3 Ylmethanol and Its Structural Analogues

De Novo Synthesis Approaches to the Phenanthrene (B1679779) Core

The foundational step in synthesizing phenanthren-3-ylmethanol is the construction of the tricyclic phenanthrene skeleton. Several classical annulation reactions have been developed for this purpose, each offering a pathway that can be adapted to produce phenanthrenes with substituents at specific positions, including the C-3 position required for the target molecule. scispace.com

Classical Annulation Reactions for Phenanthrene Ring Construction

Three venerable methods remain central to the de novo synthesis of the phenanthrene ring: the Bardhan-Sengupta synthesis, the Haworth synthesis, and the Pschorr reaction. scispace.com Each can be strategically modified to install functionality at the desired C-3 position.

The Bardhan-Sengupta synthesis is a robust and widely recognized method for constructing the phenanthrene ring system. insaindia.res.in The classical approach involves the cyclodehydration of a β-phenylethylcyclohexanol derivative using an acid catalyst like phosphorus pentoxide, followed by dehydrogenation (often with selenium) to achieve full aromaticity. askfilo.comwikipedia.org

To generate a 3-substituted phenanthrene, such as a precursor to this compound, modifications must be introduced to the starting materials. The substitution pattern of the final product is dictated by the substituents on the two primary components: the β-phenylethyl group and the cyclohexanone (B45756) ring.

Using a Substituted β-Phenylethyl Moiety: Starting with a p-substituted-β-phenylethyl bromide (e.g., 1-(2-bromoethyl)-4-methoxybenzene) allows for the introduction of a substituent that will ultimately reside at the C-3 position of the phenanthrene core. The methoxy (B1213986) group, in this example, can later be converted to other functional groups if necessary.

Using a Substituted Cyclohexanone: Alternatively, employing a 4-substituted cyclohexanone derivative in the initial condensation step can also direct substitution to the desired position.

The general modified pathway is outlined below:

| Step | Reactant 1 | Reactant 2 | Key Reagents | Intermediate/Product | Purpose |

| 1 | Substituted β-phenylethyl bromide | Potassio-derivative of ethyl cyclohexanone-2-carboxylate | - | Substituted 2-(β-phenylethyl)cyclohexanone | Formation of the key cyclohexanone intermediate. ias.ac.in |

| 2 | Substituted 2-(β-phenylethyl)cyclohexanone | - | Sodium amalgam, Na/moist ether | Substituted 2-(β-phenylethyl)cyclohexanol | Reduction of the ketone to the corresponding alcohol. |

| 3 | Substituted 2-(β-phenylethyl)cyclohexanol | - | P₂O₅ or H₂SO₄ | Substituted octahydrophenanthrene | Acid-catalyzed cyclodehydration to form the tricyclic system. ias.ac.in |

| 4 | Substituted octahydrophenanthrene | - | Selenium (Se) or Palladium on Carbon (Pd/C) | 3-Substituted phenanthrene | Dehydrogenation to yield the aromatic phenanthrene core. |

The Haworth synthesis provides another versatile route to the phenanthrene skeleton. The traditional method involves the Friedel-Crafts acylation of naphthalene (B1677914) with succinic anhydride, followed by reduction, cyclization, and aromatization. pharmaguideline.comnowgonggirlscollege.co.in

Adaptations to this sequence are necessary to produce a 3-substituted phenanthrene. The position of the substituent is determined by the starting naphthalene derivative. To achieve substitution at the C-3 position, one would typically begin with a naphthalene molecule already bearing a substituent at the C-6 position. For instance, using 6-bromo-2-naphthol (B32079) or a similar derivative in the initial steps would carry the substituent through the synthetic sequence to the final phenanthrene product. The choice of substituent is critical, as it must be stable to the reaction conditions, which include strong acids (AlCl₃, H₂SO₄) and reducing agents. acs.org

The adapted multi-step process is summarized here:

| Step | Starting Material | Key Reagents | Intermediate/Product | Purpose |

| 1 | Substituted Naphthalene | Succinic anhydride, AlCl₃ | Substituted 4-(naphthalen-1-yl)-4-oxobutanoic acid | Friedel-Crafts acylation. csjmu.ac.in |

| 2 | Substituted 4-(naphthalen-1-yl)-4-oxobutanoic acid | Zn(Hg), HCl (Clemmensen reduction) | Substituted 4-(naphthalen-1-yl)butanoic acid | Reduction of the ketone. |

| 3 | Substituted 4-(naphthalen-1-yl)butanoic acid | Conc. H₂SO₄ or polyphosphoric acid (PPA) | Substituted 3,4-dihydrophenanthren-1(2H)-one | Intramolecular ring closure. pharmaguideline.com |

| 4 | Substituted 3,4-dihydrophenanthren-1(2H)-one | Selenium (Se) or Pd/C | 3-Substituted phenanthrene | Dehydrogenation/aromatization. |

The Pschorr reaction is a powerful method for forming biaryl linkages through the intramolecular cyclization of a diazonium salt, typically catalyzed by copper powder. researchgate.netthieme.de This reaction is particularly useful for synthesizing phenanthrenes from α-phenyl-o-aminocinnamic acid precursors. nowgonggirlscollege.co.in

The substitution pattern on the resulting phenanthrene is directly controlled by the substituents on the aromatic rings of the starting cinnamic acid. To synthesize a phenanthrene-3-carboxylic acid (a direct precursor to this compound), one would start with an α-(4-carboxyphenyl)-2-aminocinnamic acid or a related derivative where the future C-3 position carries a stable precursor group. The reaction proceeds via diazotization of the amine, followed by a radical cyclization that expels nitrogen gas to form the new C-C bond, creating the phenanthrene core. publish.csiro.au Recent advancements have explored photocatalyzed versions of this reaction. beilstein-journals.org

| Step | Starting Material | Key Reagents | Intermediate/Product | Purpose |

| 1 | Substituted o-nitrobenzaldehyde | Substituted phenylacetic acid | Substituted α-phenyl-o-nitrocinnamic acid | Perkin condensation to form the stilbene (B7821643) backbone. scispace.com |

| 2 | Substituted α-phenyl-o-nitrocinnamic acid | Fe/HCl or H₂/Pd-C | Substituted α-phenyl-o-aminocinnamic acid | Reduction of the nitro group to an amine. |

| 3 | Substituted α-phenyl-o-aminocinnamic acid | NaNO₂, H⁺ | Diazonium salt intermediate | Formation of the reactive diazonium salt. |

| 4 | Diazonium salt intermediate | Copper (Cu) powder, heat | Substituted phenanthrene-9-carboxylic acid | Intramolecular cyclization and aromatization. scispace.compublish.csiro.au |

Haworth Synthesis Adaptations

Construction of the this compound Moiety

Once a phenanthrene core with a suitable functional group at the C-3 position is obtained, the final step is the conversion of this group into the hydroxymethyl (-CH₂OH) moiety. This is most commonly achieved through the reduction of an aldehyde, ketone, or ester.

Reduction of Phenanthrene-3-carboxaldehydes, Ketones, or Esters

The reduction of a carbonyl or carboxyl group at the C-3 position is a straightforward and high-yielding method to obtain this compound. The choice of reducing agent depends on the starting functional group.

From Aldehydes and Ketones: Phenanthrene-3-carboxaldehyde and phenanthren-3-yl ketones (like 3-acetylphenanthrene) are readily reduced to the corresponding primary or secondary alcohol. Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reagent for this transformation, typically used in an alcoholic solvent like ethanol. It efficiently reduces aldehydes and ketones without affecting the aromatic phenanthrene rings. masterorganicchemistry.com For more robust reductions, lithium aluminum hydride (LiAlH₄) can also be used.

From Esters and Carboxylic Acids: While NaBH₄ is generally not strong enough to reduce esters under standard conditions, lithium aluminum hydride (LiAlH₄) is the reagent of choice for converting phenanthrene-3-carboxylic acid esters (e.g., methyl phenanthrene-3-carboxylate) to this compound. masterorganicchemistry.com This powerful reducing agent will also reduce the free carboxylic acid directly to the primary alcohol, although the reaction is more vigorous due to the initial acid-base reaction. researchgate.netdavuniversity.org The process requires an anhydrous ether solvent (like THF or diethyl ether) and a subsequent aqueous or acidic workup to neutralize the reaction and protonate the resulting alkoxide.

The following table summarizes common reduction methods:

| Starting Material | Reagent(s) | Solvent(s) | Product | Key Features |

| Phenanthrene-3-carboxaldehyde | 1. NaBH₄2. H₂O workup | Ethanol, Methanol (B129727) | This compound | Mild, selective for aldehydes. thieme-connect.com |

| 3-Acetylphenanthrene | 1. NaBH₄2. H₂O workup | Ethanol, Methanol | 1-(Phenanthren-3-yl)ethanol | Reduction of a ketone to a secondary alcohol. |

| Phenanthrene-3-carboxylic acid | 1. LiAlH₄2. H₃O⁺ workup | THF, Diethyl Ether | This compound | Powerful reagent; reduces the acid directly. researchgate.net |

| Methyl phenanthrene-3-carboxylate | 1. LiAlH₄2. H₃O⁺ workup | THF, Diethyl Ether | This compound | Standard procedure for ester reduction. masterorganicchemistry.com |

Conversion of Phenanthrene-3-carboxylic Acids

A direct and reliable method for the synthesis of this compound involves the reduction of phenanthrene-3-carboxylic acid or its derivatives. This transformation is a fundamental process in organic synthesis, often employing powerful reducing agents to convert the carboxylic acid functionality into a primary alcohol.

One common approach involves a two-step sequence where the carboxylic acid is first converted to a more reactive intermediate, such as an acid chloride, followed by reduction. For instance, (9-Iodophenanthren-3-yl)methanol has been synthesized from its corresponding carboxylic acid by first treating it with thionyl chloride (SOCl₂) in anhydrous dioxane to form the acid chloride. nih.gov This intermediate is then reduced, for example, with sodium borohydride (NaBH₄) in tetrahydrofuran (B95107) (THF), to yield the desired alcohol. nih.gov This method is advantageous as it often proceeds with high efficiency.

Alternatively, stronger reducing agents like lithium aluminum hydride (LiAlH₄) can directly reduce the carboxylic acid or its ester or amide derivatives to the alcohol. The reduction of phenanthrene amides, formed by coupling phenanthrene carboxylic acids with amino acid esters, using LiAlH₄ in THF has been reported to produce the corresponding alcohols in high yields, often exceeding 90%.

The choice of reducing agent and reaction conditions is crucial and can be tailored based on the presence of other functional groups on the phenanthrene ring to ensure selectivity.

Catalytic Approaches for this compound Synthesis

Modern synthetic chemistry heavily relies on catalytic methods to achieve efficient and selective transformations. The synthesis of phenanthrenes has greatly benefited from the development of transition-metal-catalyzed reactions, which allow for the construction of the polycyclic core and the introduction of functional groups with high precision. benthamdirect.com

Palladium-Catalyzed Cross-Coupling Reactions for Phenanthrene Functionalization

Palladium catalysis stands as a cornerstone in the synthesis of complex aromatic systems, including phenanthrenes. benthamdirect.comacs.org Cross-coupling reactions catalyzed by palladium complexes are powerful tools for forming carbon-carbon bonds, enabling the assembly of the phenanthrene skeleton from simpler precursors.

The Heck reaction, or Mizoroki-Heck reaction, involves the palladium-catalyzed coupling of an unsaturated halide (or triflate) with an alkene. nih.govorganic-chemistry.org This reaction has been effectively utilized in strategies for synthesizing fused polycyclic aromatic compounds. quimicaorganica.org An intramolecular Heck reaction is a particularly powerful approach for ring closure to form cyclic structures. nih.govnih.gov For phenanthrene synthesis, this can involve the cyclization of a suitably substituted stilbene derivative, which itself can be prepared via various methods. The reaction typically employs a palladium(0) catalyst, a base, and is known for its good functional group tolerance. nih.gov The choice of catalyst, ligands, and reaction conditions can influence the efficiency and regioselectivity of the cyclization.

| Heck Reaction Example: Synthesis of a Phenanthrene Precursor | |

| Reactants | Benzyl chloride, Methyl acrylate |

| Catalyst | Pd(OAc)₂ (1 mol%) |

| Base | Bu₃N |

| Product | Regiomeric mixture of alkenes |

| Reference | nih.gov |

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed cross-coupling reaction between an organoboron compound (like a boronic acid or ester) and an organohalide or triflate. wikipedia.org This reaction is one of the most widely used methods for constructing biaryl linkages, which are key substructures in many phenanthrene syntheses. tamu.edu The reaction is valued for its mild conditions, commercial availability of a wide range of boronic acids, and high tolerance for various functional groups. wikipedia.org

One strategy for phenanthrene synthesis involves a one-pot tandem reaction sequence that begins with a Suzuki-Miyaura coupling. For example, the reaction of methyl 2-bromophenylacetamide with 2-formylphenylboronic acid using a palladium catalyst generates a biaryl intermediate. researchgate.net This intermediate can then undergo an in-situ intramolecular cyclization, such as an aldol (B89426) condensation, to construct the third ring of the phenanthrene system in high yield. researchgate.net Another approach involves the double cross-coupling of vic-diborylphenanthrenes with 2,2'-dibromobiaryls. researchgate.net

| Suzuki-Miyaura Coupling Example: One-Pot Phenanthrene Synthesis | |

| Reactants | Methyl 2-bromophenylacetamide, 2-Formylphenylboronic acid |

| Key Steps | 1. Suzuki-Miyaura cross-coupling |

| 2. In-situ aldol condensation/cyclization | |

| Advantage | One-pot procedure, high efficiency |

| Reference | researchgate.net |

Heck-Type Coupling Strategies

Gold-Catalyzed Benzannulation Routes

Gold catalysis has emerged as a powerful tool in organic synthesis, enabling unique transformations, including the formation of aromatic rings through benzannulation reactions. researchgate.netosti.gov Gold-catalyzed benzannulation of specific precursors, such as oxo-alkynes or enynes, provides an efficient pathway to construct the phenanthrene moiety. researchgate.netnih.gov

These reactions often proceed under mild conditions and can tolerate a variety of functional groups. researchgate.net For instance, a gold-catalyzed cascade reaction involving a Friedel-Crafts-type reaction, furan-yne cyclization, and a heteroenyne metathesis has been developed for the efficient construction of phenanthrene derivatives from diyne substrates. beilstein-journals.org Both AuCl₃ and PPh₃AuCl have been shown to be effective catalysts for these cascade processes. beilstein-journals.org The mechanism typically involves the activation of an alkyne by the gold catalyst, followed by an intramolecular cyclization and subsequent aromatization to form the stable phenanthrene core.

| Gold-Catalyzed Reaction Example: Phenanthrene Synthesis | |

| Reaction Type | Cascade Friedel–Crafts/furan–yne cyclization/heteroenyne metathesis |

| Substrates | Diyne derivatives |

| Catalysts | AuCl₃ or PPh₃AuCl |

| Product | Phenanthrene derivatives |

| Reference | beilstein-journals.org |

C-H Functionalization Methodologies for Regioselective Synthesis

Direct C-H functionalization has become a highly attractive strategy in organic synthesis due to its atom and step economy, as it avoids the need for pre-functionalized starting materials. benthamdirect.com Palladium-catalyzed C-H activation and annulation reactions have been successfully applied to the regioselective synthesis of phenanthrenes. researchgate.netacs.org

One such methodology involves a palladium(II)-catalyzed tandem reaction for the preparation of unsymmetrically substituted phenanthrenes. acs.org This one-pot procedure can proceed through a sequence of γ-C(sp²)–H arylation, cationic cyclization, dehydration, and a 1,2-migration, allowing for the synthesis of a diverse range of phenanthrenes in good to excellent yields. acs.org The ability to selectively activate and functionalize specific C-H bonds on an aromatic ring offers a powerful and efficient route to complex phenanthrene structures that might be challenging to access through traditional cross-coupling methods. mdpi.com

| C-H Functionalization Example: Tandem Reaction for Phenanthrene Synthesis | |

| Catalyst | Palladium(II) |

| Key Steps | γ-C(sp²)–H arylation, Cationic cyclization, Dehydration, 1,2-migration |

| Advantage | One-pot synthesis of unsymmetric phenanthrenes |

| Yields | Good to Excellent |

| Reference | acs.org |

Regioselective Synthesis Strategies for this compound Derivatives

Regioselective synthesis, the ability to control the specific position of chemical transformations, is paramount in the synthesis of complex molecules like this compound derivatives. Classical methods for phenanthrene synthesis, such as the Bardhan-Sengupta or Haworth reactions, often lack the required selectivity for producing specific isomers, necessitating more modern and precise approaches. rsc.orgwikipedia.org

A key strategy for the regioselective synthesis of 3-substituted phenanthrenes involves the use of a pre-functionalized starting material where the desired substitution pattern is already established. Research has demonstrated a viable pathway to (9-Iodophenanthren-3-yl)methanol, a direct analogue and potential precursor to this compound. nih.govscispace.com This synthesis begins with 3-acetyl-9-iodophenanthrene, which can be converted to the corresponding 3-carboxy derivative via a haloform reaction. scispace.com The carboxylic acid group at the 3-position then serves as a handle for the introduction of the methanol functionality.

The conversion of the carboxylic acid to the methanol group is a standard transformation in organic synthesis. The process typically involves the activation of the carboxylic acid, for instance, by converting it into an acid chloride using a reagent like thionyl chloride in an anhydrous solvent such as dioxane. nih.govscispace.com This activated intermediate can then be reduced to the primary alcohol. While the specific reducing agent for this exact transformation is not detailed in the provided references, common reagents for such reductions include lithium aluminum hydride or sodium borohydride, often used after converting the acid to an ester. This multi-step sequence, starting from a selectively functionalized phenanthrene, ensures the final position of the methanol group is precisely at the C-3 position of the aromatic core.

Another versatile approach to regioselective phenanthrene synthesis is the Mallory reaction, which involves the photocyclization of stilbene derivatives. chim.itacs.orgrsc.org The substitution pattern on the final phenanthrene is dictated by the substituents on the starting stilbene. By choosing a stilbene with the appropriate substitution, one can direct the formation of a 3-substituted phenanthrene. For instance, photocyclization conditions have been developed that yield 2,7-disubstituted phenanthrenes from bis(meta-substituted) stilbenes with high regioselectivity. acs.org This principle can be extended to synthesize phenanthrenes with a single substituent at the 3-position by using an appropriately designed unsymmetrical stilbene.

The table below summarizes a regioselective synthesis approach for a this compound derivative.

| Step | Starting Material | Reagents and Conditions | Intermediate/Product | Reference(s) |

| 1 | 3-Acetyl-9-iodophenanthrene | i) Br₂, NaOH (aq), dioxane; ii) conc. HCl | 3-Carboxy-9-iodophenanthrene | scispace.com |

| 2 | 3-Carboxy-9-iodophenanthrene | Thionyl chloride, anhydrous dioxane, reflux | 3-(Chlorocarbonyl)-9-iodophenanthrene | nih.govscispace.com |

| 3 | 3-(Chlorocarbonyl)-9-iodophenanthrene | Reduction (e.g., via esterification then LiAlH₄) | (9-Iodophenanthren-3-yl)methanol | nih.gov |

Chemical Transformations and Derivatization Strategies of Phenanthren 3 Ylmethanol

Reactions Involving the Primary Alcohol Moiety at the 3-Position

The primary alcohol at the 3-position of phenanthren-3-ylmethanol is a key site for chemical modifications, enabling the introduction of diverse functional groups through esterification, oxidation, and etherification reactions.

Esterification Reactions to Form Phenanthren-3-ylmethyl Esters

The primary alcohol of this compound readily undergoes esterification with carboxylic acids and their derivatives to yield phenanthren-3-ylmethyl esters. This reaction is a common strategy for derivatization, often employed to create compounds with specific biological activities or to act as intermediates in more complex syntheses. medcraveonline.comchemguide.co.uk

The esterification can be achieved through various methods. A widely used approach is the Fischer esterification, where the alcohol is heated with a carboxylic acid in the presence of an acid catalyst, such as concentrated sulfuric acid. chemguide.co.uk This is a reversible reaction, and to drive it towards the product, the ester can be distilled off as it forms. chemguide.co.uk

For more sensitive substrates or to achieve milder reaction conditions, coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP) are employed. organic-chemistry.org This method, known as the Steglich esterification, is effective for converting even sterically hindered alcohols and acid-labile compounds into esters. organic-chemistry.org The reaction proceeds through an O-acylisourea intermediate, which is highly reactive towards nucleophilic attack by the alcohol. organic-chemistry.org

Table 1: Examples of Esterification Reactions of this compound

| Carboxylic Acid/Derivative | Reagents and Conditions | Product | Reference |

|---|---|---|---|

| N-Boc-(S)-Alanine | DCC, DMAP, CH2Cl2 | (3-(phenanthren-9-yl)-4,5-dihydroisoxazol-5-yl)methyl (tert-butoxycarbonyl)-L-alaninate | researchgate.net |

| Acetic Anhydride | Triethylamine | 4-acetoxy-α-(3,4-dimethoxyphenyl)-3-methoxycinnamic acid derivative | mdpi.com |

Oxidation Reactions (e.g., to Phenanthrene-3-carboxaldehyde, Phenanthrene-3-carboxylic acid)

The primary alcohol of this compound can be oxidized to form phenanthrene-3-carboxaldehyde and further to phenanthrene-3-carboxylic acid. The choice of oxidizing agent determines the final product.

Mild oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC), are typically used to convert the primary alcohol to the corresponding aldehyde, phenanthrene-3-carboxaldehyde. researchgate.net This aldehyde is a valuable intermediate in the synthesis of various phenanthrene (B1679779) derivatives. prepchem.com For instance, it can be prepared from the corresponding alcohol, which itself may be an intermediate in the synthesis of phenanthroindolizidine alkaloids. researchgate.net

Stronger oxidizing agents, such as chromic acid, will oxidize the primary alcohol directly to the carboxylic acid, phenanthrene-3-carboxylic acid. wikipedia.org Alternatively, the aldehyde can be further oxidized to the carboxylic acid. A common laboratory method involves the use of Jones reagent (a solution of chromium trioxide in aqueous sulfuric acid). Another route to phenanthrene-3-carboxylic acid involves the haloform reaction of 3-acetylphenanthrene. prepchem.com

Table 2: Oxidation Products of this compound

| Oxidation Product | Reagents and Conditions | Reference |

|---|---|---|

| Phenanthrene-3-carboxaldehyde | Pyridinium chlorochromate (PCC) | researchgate.netprepchem.com |

| Phenanthrene-3-carboxylic acid | Chromic acid or other strong oxidizing agents | prepchem.comwikipedia.org |

Etherification Reactions

Etherification of this compound provides another avenue for derivatization, leading to the formation of phenanthren-3-ylmethyl ethers. numberanalytics.com This class of reactions involves the formation of an ether linkage (C-O-C) and can be accomplished through several synthetic strategies. numberanalytics.com

One of the most common methods for ether synthesis is the Williamson ether synthesis. numberanalytics.com This reaction involves the deprotonation of the alcohol with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide. This alkoxide then acts as a nucleophile and displaces a halide from an alkyl halide in an SN2 reaction to form the ether. numberanalytics.comresearchgate.net The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF). numberanalytics.comresearchgate.net

Acid-catalyzed dehydration of alcohols can also produce ethers, though this method is more suitable for symmetrical ethers and can be complicated by competing elimination reactions. aimspress.com Another approach is reductive etherification, which couples an aldehyde or ketone with an alcohol in the presence of a reducing agent and a Lewis or Brønsted acid catalyst. researchgate.net This one-pot procedure can be used to synthesize both symmetrical and unsymmetrical ethers. researchgate.net

Functionalization of the Phenanthrene Core

Beyond the reactions of the primary alcohol, the phenanthrene ring system itself can be functionalized, allowing for the introduction of substituents at various positions. This is a key strategy for modulating the electronic and steric properties of the molecule.

Halogenation Reactions (e.g., Iodination at C-9)

Halogenation of the phenanthrene core introduces a reactive handle that can be used for further synthetic transformations, such as cross-coupling reactions. The positions most susceptible to electrophilic attack on the phenanthrene ring are C-9 and C-10. wikipedia.org

Iodination at the C-9 position of phenanthrene derivatives, including those with a methanol (B129727) group at the 3-position, has been reported. core.ac.uknih.gov For example, (9-Iodophenanthren-3-yl)methanol has been synthesized as an intermediate for creating more complex molecules. core.ac.uknih.gov The iodination can be achieved using various iodinating agents. In some cases, palladium catalysis is employed to direct the halogenation to a specific position. tesisenred.net

Alkylation and Arylation of the Phenanthrene System

The introduction of alkyl and aryl groups onto the phenanthrene skeleton can significantly impact the molecule's properties. These functionalizations are often achieved through transition-metal-catalyzed cross-coupling reactions. nagoya-u.ac.jp

Palladium-catalyzed C-H arylation is a powerful tool for directly forming carbon-carbon bonds between the phenanthrene core and an aryl group. nagoya-u.ac.jp These reactions often utilize an oxidant and can exhibit high regioselectivity, with arylation occurring preferentially at the K-region (the 9,10-bond). nagoya-u.ac.jp For instance, the arylation of phenanthrene with trimethylphenylsilane has been achieved using a palladium/o-chloranil catalytic system. nagoya-u.ac.jp

Alkylation of the phenanthrene system can also be accomplished. nih.gov While direct C-H alkylation can be challenging, alternative strategies involve the use of pre-functionalized phenanthrenes, such as halogenated derivatives, which can then participate in cross-coupling reactions with alkylating agents. researchgate.net

Annulation of Heterocyclic Rings to the Phenanthrene Scaffold

The fusion of heterocyclic rings to the phenanthrene core is a significant strategy for creating novel compounds with unique properties. One effective method for this annulation is the 1,3-dipolar cycloaddition reaction. This process can be employed to construct a phenanthrene-isoxazolyl derivative. arkat-usa.org The synthesis begins with the conversion of a phenanthrene aldehyde, such as phenanthrene-9-carbaldehyde, into its corresponding oxime. arkat-usa.org This transformation is typically achieved through a standard reaction with hydroxylamine (B1172632) in a hydro-alcoholic solution containing a carbonate. arkat-usa.org

The resulting oxime serves as a precursor to a stable phenanthrenenitrile oxide. arkat-usa.org The generation of the nitrile oxide is accomplished via in situ chlorination with a reagent like N-chlorosuccinimide (NCS), followed by dehydrochlorination, often facilitated by a base such as pyridine. arkat-usa.org This reactive 1,3-dipole can then undergo a cycloaddition reaction with a suitable dipolarophile, for instance, an alkene. arkat-usa.orgmdpi.com For example, reaction with an N-Boc-protected (S)-alanine allyl ester yields a phenanthrene-isoxazolyl derivative. arkat-usa.org The steric bulk of the phenanthrene group on the nitrile oxide directs the regioselectivity of the cycloaddition. arkat-usa.org

Other advanced methods for fusing heterocycles to a phenanthrene framework include palladium-catalyzed C–H annulation reactions, which can produce a variety of phenanthrene-fused heteroarenes. acs.org Additionally, one-pot synthetic routes have been developed to create oxa-aza-phenanthrene derivatives containing a bridgehead nitrogen atom in an aqueous micellar system. rsc.orgresearcher.life

| Reaction Step | Reactants | Reagents | Product | Reference |

| Oxime Formation | Phenanthrene-9-carbaldehyde, Hydroxylamine | Carbonate, Hydro-alcoholic solution | Phenanthrene oxime | arkat-usa.org |

| Nitrile Oxide Generation | Phenanthrene oxime | N-chlorosuccinimide (NCS), Pyridine | Phenanthrenenitrile oxide | arkat-usa.org |

| 1,3-Dipolar Cycloaddition | Phenanthrenenitrile oxide, N-Boc-protected (S)-alanine allyl ester | Dichloromethane (DCM) | (3-(phenanthren-9-yl)-4,5-dihydroisoxazol-5-yl)methyl (tert-butoxycarbonyl)-L-alaninate | arkat-usa.org |

Synthesis of Complex this compound Conjugates and Analogues

This compound is a versatile starting material for the synthesis of a variety of analogues and conjugates. The hydroxyl group can be readily transformed into other functionalities, allowing for the construction of more complex molecules. A notable synthetic pathway begins with the reduction of phenanthrene-3-carboxylic acid using sodium borohydride (B1222165) to yield this compound in good yield.

This primary alcohol can then serve as a branching point for further derivatization. For instance, treatment with phosphorus tribromide converts the alcohol into 3-(bromomethyl)phenanthrene. This bromide is a useful intermediate that can be converted to the corresponding nitrile by reaction with sodium cyanide under phase-transfer conditions. Subsequent hydrolysis of the nitrile group under acidic conditions affords phenanthrene-3-acetic acid. These transformations demonstrate how the initial methanol group can be extended by a carbon atom to form a carboxylic acid derivative, a valuable building block for further conjugation.

| Starting Material | Reagents | Product |

| Phenanthrene-3-carboxylic acid | i) SOCl₂, dioxane; ii) NaBH₄, THF | This compound |

| This compound | PBr₃, DCM | 3-(Bromomethyl)phenanthrene |

| 3-(Bromomethyl)phenanthrene | NaCN, TBAB, H₂O/DCM | Phenanthrene-3-carbonitrile |

| Phenanthrene-3-carbonitrile | AcOH, H₂SO₄, H₂O | Phenanthrene-3-acetic acid |

Stereoselective synthesis is crucial for producing enantiomerically pure compounds. A primary strategy to achieve this is through the use of chiral auxiliaries. ethz.ch A chiral auxiliary is an enantiomerically pure compound that is temporarily attached to a substrate to control the stereochemical outcome of a reaction. ethz.chrsc.org After the desired stereocenter has been created, the auxiliary is removed for potential recycling. ethz.ch

In the context of phenanthrene derivatives, stereoselectivity can be achieved through various methods. One approach is the use of a chiral pool starting material, such as D-aspartic acid, to synthesize complex, enantiomerically pure molecules like certain dopamine (B1211576) D1 agonists that feature a hexahydro-thia-azacyclopenta[c]phenanthrene core. acs.org This synthesis involves an electrophilic cyclization step that proceeds with high stereochemical control. acs.org

Another modern technique involves using a transient chiral auxiliary. For example, the inexpensive amino acid tert-leucine can be used as a catalytic chiral auxiliary in palladium-catalyzed C-H olefination reactions to achieve the atroposelective synthesis of axially chiral biaryls with excellent enantioselectivity. researchgate.net While not demonstrated directly on this compound, these principles are applicable. The hydroxyl group of this compound could be used to attach a chiral auxiliary, which would then direct subsequent stereoselective transformations on the phenanthrene scaffold or on a side chain. For example, a camphor-based chiral auxiliary, CAMDOL, has been used to create a P-chiral H-phosphonate, which then allows for highly stereoselective reactions with ketones. acs.org

The phenanthrene core of this compound can serve as a foundational unit for the synthesis of larger, more complex polycyclic aromatic hydrocarbons (PAHs). These larger systems are of interest for their applications in materials science. anr.fr Various synthetic routes can be envisioned where this compound is a precursor to a more elaborate PAH.

One powerful method for extending aromatic systems is the Diels-Alder reaction. unh.edu For instance, a phenanthryne intermediate, generated from a suitable phenanthrene precursor, can undergo a Diels-Alder reaction with a diene to construct a larger PAH. unh.edu Specifically, the reaction of phenanthryne with biphenyl (B1667301) has been used in the synthesis of dibenzo[g,p]chrysene. unh.edu The functional groups on the phenanthrene precursor can be critical for generating the reactive aryne intermediate.

Palladium-catalyzed domino reactions represent another efficient strategy for building complex phenanthrene derivatives that can be considered larger PAHs. nih.gov A one-pot reaction involving aryl iodides, ortho-bromobenzoyl chlorides, and norbornadiene can produce substituted phenanthrenes through a sequence that includes C-H activation, decarbonylation, and a retro-Diels-Alder process. nih.gov By modifying the hydroxyl group of this compound into a halide or triflate, it could be engaged in similar palladium-catalyzed cross-coupling and annulation sequences to build larger polycyclic structures. Furthermore, radical-radical reactions have been identified as a key mechanism in the formation and growth of PAHs. nih.gov

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise arrangement of atoms in an organic molecule. Through various NMR experiments, it is possible to map out the complete proton and carbon skeleton of Phenanthren-3-ylmethanol. While specific spectral data for this compound is not publicly available, data from the closely related analogue, (6-Bromophenanthren-3-yl)methanol, provides significant insight into the expected spectral features. rsc.org

The ¹H NMR spectrum provides information on the chemical environment of each proton in the molecule. The aromatic region of this compound is expected to show a complex pattern of signals due to the various proton-proton couplings. Protons on a phenanthrene (B1679779) ring typically resonate between δ 7.0 and 9.0 ppm. libretexts.org The protons of the methylene (B1212753) group (-CH₂OH) would appear as a distinct singlet or doublet, shifted downfield by the adjacent oxygen atom, likely in the δ 4.5-5.0 ppm range. The hydroxyl proton (-OH) would present as a broad singlet whose chemical shift is variable and dependent on concentration and solvent.

For the analogue (6-Bromophenanthren-3-yl)methanol, the ¹H NMR signals were reported as follows:

| Chemical Shift (δ ppm) | Multiplicity | Coupling Constant (J Hz) | Assignment |

|---|---|---|---|

| 8.85 | d | 1.6 | Ar-H |

| 8.60 | s | Ar-H | |

| 7.90 | d | 8.1 | Ar-H |

| 7.74-7.77 | m | Ar-H (2H) | |

| 7.68-7.70 | m | Ar-H (2H) | |

| 7.62-7.64 | m | Ar-H (1H) | |

| 4.98 | d | 4.4 | -CH₂OH |

Table 1: ¹H NMR Data for (6-Bromophenanthren-3-yl)methanol in CDCl₃. rsc.org

The spectrum of this compound would be similar, though the absence of the electronegative bromine atom at the C-6 position would lead to slight upfield shifts for the surrounding aromatic protons.

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. Aromatic carbons typically resonate in the δ 120-140 ppm region. organicchemistrydata.org The carbon of the methylene group (-CH₂OH) is expected in the δ 60-70 ppm range. Due to the molecule's asymmetry, 15 distinct signals are anticipated: 14 for the phenanthrene skeleton (10 CH and 4 quaternary) and one for the methanol (B129727) carbon.

Spectral data for the analogue (6-Bromophenanthren-3-yl)methanol confirms the expected chemical shift ranges:

| Chemical Shift (δ ppm) | Assignment |

|---|---|

| 139.5 | Ar-C (Quaternary) |

| 131.7 | Ar-C (Quaternary) |

| 130.7 | Ar-C (Quaternary) |

| 130.1 | Ar-C (Quaternary) |

| 129.8 | Ar-CH |

| 129.3 | Ar-CH |

| 128.9 | Ar-CH |

| 127.1 | Ar-CH |

| 126.3 | Ar-CH |

| 126.2 | Ar-CH |

| 125.6 | Ar-CH |

| 120.9 | Ar-CH |

| 120.6 | Ar-C (Quaternary, C-Br) |

| 65.6 | -CH₂OH |

Table 2: ¹³C NMR Data for (6-Bromophenanthren-3-yl)methanol in CDCl₃. rsc.org

To unambiguously assign all proton and carbon signals and confirm the connectivity of the molecule, a suite of 2D NMR experiments is employed. researchgate.netjeol.com

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. It would be used to trace the connectivity of the aromatic protons around each ring of the phenanthrene core. tuwien.at

TOCSY (Total Correlation Spectroscopy): TOCSY extends the correlations beyond direct coupling partners to reveal entire spin systems. This would help to identify all protons belonging to a particular benzene (B151609) ring within the phenanthrene structure.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close in space, providing through-space correlations. It would be crucial for confirming the substitution pattern, for instance, by showing a correlation between the methylene protons (on C-3) and the aromatic proton at C-4.

HMQC/HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to (¹J-coupling). It would definitively link each aromatic proton signal to its corresponding carbon signal and the methylene protons to the methanol carbon signal. libretexts.org

HMBC (Heteronuclear Multiple Bond Coherence): HMBC shows correlations between protons and carbons over two to four bonds (²J, ³J, ⁴J). This is arguably the most powerful experiment for piecing together the molecular skeleton. For this compound, key HMBC correlations would include those from the methylene protons of the -CH₂OH group to the aromatic carbons C-3, C-2, and C-4, confirming the attachment point of the methanol substituent. libretexts.orgru.nl

Carbon-13 (¹³C) NMR Analysis: Chemical Shifts and Quaternary Carbon Assignment

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and elemental composition of a compound. Different ionization methods can also offer insight into the molecule's structure through characteristic fragmentation patterns.

HRMS measures the mass-to-charge ratio (m/z) of an ion with very high precision, allowing for the determination of its elemental formula. nih.govsemanticscholar.org The calculated monoisotopic mass of this compound (C₁₅H₁₂O) is 208.0888 Da. An HRMS experiment would be expected to yield a measured mass that matches this value to within a few parts per million (ppm), confirming the molecular formula. For example, HRMS analysis on the related (6-Bromophenanthren-3-yl)methanol using ESI yielded a [M+Na]⁺ ion at m/z 308.9871, which corresponds well with the calculated value of 308.9885 for C₁₅H₁₁BrONa. rsc.org

Different ionization methods are used to generate ions for mass analysis, and the choice of technique affects the resulting spectrum.

Electron Ionization (EI): This is a high-energy ("hard") ionization technique that typically causes extensive fragmentation. nd.edu The EI spectrum of this compound would be expected to show a molecular ion peak (M⁺˙) at m/z = 208, along with major fragment ions corresponding to the loss of a hydroxyl radical ([M-OH]⁺ at m/z = 191), the loss of the entire hydroxymethyl group ([M-CH₂OH]⁺ at m/z = 177), and a peak corresponding to the phenanthrene cation itself.

Chemical Ionization (CI): CI is a "soft" ionization technique that results in less fragmentation than EI. nd.edunih.gov It typically produces a prominent protonated molecule, [M+H]⁺, at m/z = 209. This is particularly useful for confirming the molecular weight of the compound when the molecular ion is weak or absent in the EI spectrum. ru.nl

Electrospray Ionization (ESI): ESI is another soft ionization method well-suited for polar molecules. ucl.ac.uk For this compound, ESI would likely produce the protonated molecule [M+H]⁺ at m/z = 209 or adduct ions with sodium [M+Na]⁺ at m/z = 231 or potassium [M+K]⁺ at m/z = 247, depending on the solvents and salts present. This technique is valuable for getting clear molecular weight information with minimal fragmentation. rsc.org

Ionization Techniques: Electron Ionization (EI), Chemical Ionization (CI+), Electrospray Ionization (ESI)

Vibrational Spectroscopy: Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. It is an essential technique for identifying the functional groups present in a compound. libretexts.org The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its hydroxyl (-OH) group and its aromatic (phenanthrene) system.

Key expected absorptions include a broad, strong band for the O-H stretching vibration, characteristic of alcohols. libretexts.org The aromatic C-H and C=C stretching vibrations from the phenanthrene rings will also be prominent. libretexts.org Data from the closely related isomer, phenanthren-2-ylmethanol, shows a distinct O-H stretch at 3300 cm⁻¹ and an aromatic C=C stretch at 1600 cm⁻¹.

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|---|

| Alcohol (-OH) | O-H Stretch | 3500 - 3200 | Strong, Broad |

| Aromatic Ring | C-H Stretch | 3100 - 3000 | Medium |

| Aromatic Ring | C=C Stretch | 1600 - 1450 | Medium to Weak |

| Alcohol (C-OH) | C-O Stretch | 1260 - 1050 | Strong |

| Aromatic Ring | C-H Bend (Out-of-plane) | 900 - 675 | Strong |

Electronic Spectroscopy

Electronic spectroscopy investigates the transitions between different electronic energy levels within a molecule upon absorption of ultraviolet or visible light.

UV-Vis spectroscopy provides information about the conjugated π-electron systems within a molecule. The absorption of UV-Vis radiation by this compound is dominated by π → π* electronic transitions within the extensive aromatic system of the phenanthrene core. uomustansiriyah.edu.iqtanta.edu.eg Studies on phenanthrene derivatives show characteristic absorption spectra with multiple intense bands. researchgate.net Typically, these compounds exhibit strong absorption maxima between 250 and 275 nm, with several less intense, structured bands extending to longer wavelengths, sometimes up to 380 nm. researchgate.net

| Wavelength Region (nm) | Electronic Transition Type | Relative Intensity |

|---|---|---|

| 250 - 280 | π → π | High |

| 280 - 380 | π → π | Low to Medium, with fine structure |

Polycyclic aromatic hydrocarbons like phenanthrene are known for their high fluorescence quantum yields. nih.gov Fluorescence spectroscopy involves exciting a molecule at a specific wavelength and measuring the light it emits at a longer wavelength. researchgate.net The difference between the excitation and emission maxima is known as the Stokes shift. researchgate.net For the parent compound, phenanthrene, excitation at 255 nm results in an emission peak at 273 nm. nih.gov The fluorescence quantum yield, which is the ratio of photons emitted to photons absorbed, is a measure of the efficiency of the fluorescence process. The closely related isomer, phenanthren-2-ylmethanol, has been reported to have a fluorescence quantum yield of 0.45.

| Parameter | Description | Representative Value |

|---|---|---|

| Excitation Maximum (λ_ex) | Wavelength of maximum light absorption to induce fluorescence. | ~255 nm nih.gov |

| Emission Maximum (λ_em) | Wavelength of maximum light emission. | ~273 nm nih.gov |

| Stokes Shift | The difference in energy (or wavelength) between λ_ex and λ_em. | ~18 nm |

| Quantum Yield (Φ_F) | Efficiency of the fluorescence process. | ~0.45 (based on isomer data) |

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

X-ray Crystallography for Definitive Solid-State Structure Determination

X-ray crystallography is the most powerful and precise method for determining the three-dimensional atomic arrangement of a crystalline solid. anton-paar.com This technique involves directing X-rays at a single, high-quality crystal of this compound. The crystal diffracts the X-rays in a specific pattern, which is dependent on the arrangement of atoms within the crystal lattice. anton-paar.comlibretexts.org

Analysis of the diffraction pattern provides the following definitive structural information:

Unit Cell Dimensions: The precise dimensions (lengths and angles) of the smallest repeating unit of the crystal lattice. anton-paar.com

Space Group and Symmetry: The internal symmetry of the crystal, which describes how the molecules are arranged and repeated. anton-paar.com

Atomic Coordinates: The exact x, y, and z coordinates of every atom (excluding hydrogen, in some cases) within the molecule.

Bond Lengths and Angles: From the atomic coordinates, precise bond lengths and angles can be calculated, confirming the molecular geometry.

Intermolecular Interactions: The analysis reveals how molecules pack together in the solid state, including details on hydrogen bonding (involving the -OH group) and π-π stacking interactions between the phenanthrene rings.

While obtaining suitable crystals can be a challenge, a successful X-ray crystallographic analysis provides an unambiguous and high-resolution model of the molecule's solid-state structure, serving as the gold standard for structural elucidation. anton-paar.comlibretexts.org

Computational Chemistry and Theoretical Investigations of Phenanthren 3 Ylmethanol

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic structure of many-body systems. arxiv.org It offers a balance between accuracy and computational cost, making it suitable for a wide range of chemical investigations. arxiv.org

Geometry Optimization and Electronic Structure Properties

A fundamental step in computational analysis is geometry optimization, where the molecule's lowest energy structure is determined. For phenanthren-3-ylmethanol, this involves finding the precise bond lengths, bond angles, and dihedral angles that result in the most stable three-dimensional arrangement. DFT methods, such as B3LYP or ωB97XD, combined with appropriate basis sets like 6-31G* or LACVP*, are commonly employed for this purpose. arxiv.orgnih.gov The optimization process starts with an initial guess of the structure and iteratively adjusts the atomic positions to minimize the total electronic energy. arxiv.org

Once the optimized geometry is obtained, a wealth of electronic structure properties can be calculated. These properties provide deep insights into the molecule's reactivity and behavior. Key electronic properties include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting ability. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. nih.gov

Molecular Electrostatic Potential (MEP): The MEP map visually represents the charge distribution on the molecule's surface. It helps identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are key to predicting how the molecule will interact with other chemical species. nih.gov

Natural Bond Orbital (NBO) Analysis: NBO analysis provides a detailed picture of the bonding within the molecule, including charge transfer interactions and hyperconjugation effects. nih.gov

Mulliken Charge Analysis: This analysis distributes the total charge of the molecule among its constituent atoms, providing a quantitative measure of the partial charges on each atom. nih.gov

Table 1: Calculated Electronic Properties of a Hypothetical Phenanthrene (B1679779) Derivative (Illustrative Data)

| Property | Calculated Value |

| HOMO Energy | -6.2 eV |

| LUMO Energy | -1.8 eV |

| HOMO-LUMO Gap | 4.4 eV |

| Dipole Moment | 2.5 D |

Prediction of Spectroscopic Parameters (NMR, UV-Vis, IR)

DFT calculations are highly effective in predicting various spectroscopic parameters, which can then be compared with experimental data for validation.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is a popular DFT-based approach for calculating the nuclear magnetic resonance (NMR) chemical shifts of ¹H and ¹³C atoms. nih.gov These theoretical predictions can aid in the assignment of experimental NMR signals and provide a deeper understanding of the molecule's structure. schrodinger.com

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is used to simulate the electronic absorption spectra (UV-Vis). nih.govscielo.org.za This method calculates the vertical excitation energies and oscillator strengths, which correspond to the wavelengths and intensities of absorption bands. scielo.org.za Comparing the calculated spectrum with the experimental one can help identify the electronic transitions responsible for the observed absorptions. researchgate.net

IR Spectroscopy: DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks in its infrared (IR) spectrum. scielo.org.za These calculations help in assigning the vibrational modes to specific molecular motions, such as stretching and bending of bonds. scielo.org.za A scaling factor is often applied to the calculated frequencies to improve agreement with experimental data, as DFT methods tend to overestimate them. nih.gov

Table 2: Predicted Spectroscopic Data for a Hypothetical Aromatic Alcohol (Illustrative Data)

| Spectroscopy | Parameter | Predicted Value |

| ¹H NMR | Chemical Shift (Ar-H) | 7.2 - 8.5 ppm |

| ¹³C NMR | Chemical Shift (Ar-C) | 120 - 140 ppm |

| UV-Vis | λmax | 254 nm, 298 nm, 350 nm |

| IR | O-H Stretch | 3600 cm⁻¹ |

| IR | C-O Stretch | 1050 cm⁻¹ |

| IR | Aromatic C-H Stretch | 3050 cm⁻¹ |

Elucidation of Reaction Mechanisms and Transition States

DFT is a powerful tool for investigating the mechanisms of chemical reactions. coe.edu It allows for the mapping of the potential energy surface (PES) of a reaction, which describes the energy of the system as a function of the reactants' geometry. Key to this is the identification and characterization of transition states (TS). github.ionumberanalytics.com

A transition state is a high-energy, transient species that exists at the peak of the reaction energy barrier. solubilityofthings.com Its structure is intermediate between the reactants and products. numberanalytics.com By locating the transition state structure and calculating its energy, one can determine the activation energy of the reaction, which is a critical factor in determining the reaction rate. numberanalytics.comsolubilityofthings.com

To confirm that a calculated structure is a true transition state, a vibrational frequency analysis is performed. A genuine transition state will have exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate—the path of bond breaking and forming. github.io Computational methods can also be used to trace the reaction path from the transition state down to the reactants and products, providing a complete picture of the reaction mechanism. github.io

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations provide a way to study the time-dependent behavior of molecules, offering insights into their conformational flexibility and intermolecular interactions. nih.gov

Conformational Analysis and Dynamics

This compound, with its rotatable hydroxymethyl group, can exist in various conformations. MD simulations can explore the conformational landscape of the molecule by simulating its motion over time. nih.govchemrxiv.org These simulations can reveal the relative stabilities of different conformers and the energy barriers for interconversion between them. nih.gov By analyzing the trajectory of the simulation, one can identify the most populated conformational states and understand the dynamic processes that govern the molecule's shape. mdpi.com

Intermolecular Interaction Studies (e.g., hydrogen bonding, π-π stacking)

In condensed phases, molecules of this compound interact with each other through various non-covalent forces. MD simulations are well-suited to study these interactions in detail.

Hydrogen Bonding: The hydroxyl group of this compound can act as both a hydrogen bond donor and acceptor. MD simulations can quantify the extent and dynamics of hydrogen bonding between molecules, which significantly influences the physical properties of the substance. chemrxiv.orgucl.ac.uk

π-π Stacking: The large, flat phenanthrene ring system is prone to π-π stacking interactions, where the aromatic rings of adjacent molecules align face-to-face or in an offset manner. rsc.org These interactions are crucial for the self-assembly and crystal packing of aromatic molecules. rsc.orgmostwiedzy.pl MD simulations can characterize the geometry and strength of these stacking interactions. stanford.edu

By simulating a system with many this compound molecules, MD can provide a detailed picture of the balance between hydrogen bonding and π-π stacking, which ultimately determines the macroscopic properties of the compound. ucl.ac.ukstanford.edu

Quantum Chemical Calculations

Quantum chemical calculations have become an indispensable tool for elucidating the intricate electronic structure and properties of complex organic molecules. In the case of this compound, these computational methods provide profound insights that are often difficult to obtain through experimental means alone. By solving approximations of the Schrödinger equation, researchers can model molecular orbitals, electron density, and other fundamental quantum mechanical properties, which in turn govern the molecule's behavior and reactivity.

Analysis of Aromaticity and Electronic Delocalization

The arrangement of the three fused rings in phenanthrene, a "bent" or "angular" configuration, leads to a greater thermodynamic stability compared to its linear isomer, anthracene. smu.edu This increased stability, amounting to 6.8 kcal/mol, is primarily attributed to a higher resonance energy, a direct consequence of its topology. smu.edu Computational analyses, such as partitioning the total π-electrons among the rings, reveal that the terminal rings in phenanthrene are richer in π-electrons than the central ring, a more pronounced uneven distribution than in anthracene. researchgate.net This electron distribution is consistent with Clar's sextet theory, which posits that the π-electrons organize into localized aromatic sextets to maximize the aromatic character of the system. researchgate.net

Modern computational methods provide sophisticated descriptors to quantify aromaticity. One such method is the calculation of Nucleus-Independent Chemical Shift (NICS) values. acs.org NICS calculations probe the magnetic shielding at the center of a ring system; a significant negative value indicates diatropic ring currents, a hallmark of aromaticity. Studies on related polycyclic aromatic hydrocarbons (PAHs) show that the outer rings typically possess a higher degree of aromatic character. acs.org

Electron delocalization is not static and can change upon electronic excitation. Computational studies on small PAHs like phenanthrene show that, in general, local aromaticity tends to decrease when the molecule absorbs energy and transitions to an excited state. rsc.org This is because the electron distribution is altered, which affects the efficiency of the π-electron delocalization pathways across the molecular framework. rsc.org Visualizing the electron delocalization through techniques like 3D isotropic magnetic shielding (IMS) maps can provide an intuitive and quantitative picture of the local and global aromatic circuits within the contorted structure of PAHs. semanticscholar.org

Investigation of Spin Distribution in Radical Species

Radical species, molecules with one or more unpaired electrons, are often highly reactive intermediates. The stability and reactivity of a radical are closely linked to the distribution of its unpaired electron's spin density. uhmreactiondynamics.orgnih.gov For radicals derived from this compound, the extensive π-conjugated system of the phenanthrene core plays a crucial role in stabilizing the radical through spin delocalization. nih.gov

Density Functional Theory (DFT) calculations are a powerful tool for investigating spin distribution. For example, calculations at the UB3LYP/6-31G(d,p) level of theory on a radical of a related, larger helical compound, (±)-dibenzo[c,g]this compound, show that the spin density is largely delocalized over the entire helically twisted backbone. acs.org This contrasts with simpler systems like the phenalenyl radical, where spin is distributed more uniformly. acs.org In the case of a this compound radical, the majority of the spin density would be distributed across the carbon atoms of the phenanthrene skeleton, with specific positions being more favored based on the resonance structures that can be drawn. uhmreactiondynamics.org The distribution of the singly occupied molecular orbital (SOMO) would map out the regions where the unpaired electron is most likely to be found. acs.org

In Silico Prediction of Molecular Properties for Design Applications

Beyond fundamental electronic structure, computational chemistry offers a suite of tools for the in silico prediction of a wide range of molecular properties that are crucial for practical applications, such as in drug design and materials science. biotechnologia-journal.orgcore.ac.uk These predictive models use the chemical structure of a molecule like this compound to estimate its physicochemical properties, potential bioactivity, and pharmacokinetic profile (ADMET - Absorption, Distribution, Metabolism, Excretion, and Toxicity).

Various molecular properties can be calculated to assess the "drug-likeness" of a compound. biotechnologia-journal.org These properties are often evaluated against empirical rules, such as Lipinski's rule of five, which helps to predict if a compound is likely to have good oral bioavailability. biotechnologia-journal.org Online servers and software like Molinspiration or Osiris Property Explorer can rapidly calculate these descriptors from a molecule's structure. biotechnologia-journal.org

For this compound, these in silico predictions can guide its potential use. For instance, phenanthrene derivatives have been investigated for applications in organic electronics and medicinal chemistry. mjcce.org.mk Predictive calculations can help screen for desirable properties, such as a suitable energy gap between the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) for semiconductor applications, or a favorable toxicity and solubility profile for medicinal use. biotechnologia-journal.orgmjcce.org.mk

Below is an interactive table showcasing typical molecular properties that can be predicted in silico for this compound.

| Property | Predicted Value | Description |

| Molecular Weight | 208.26 g/mol | The mass of one mole of the substance. |

| logP (Octanol/Water) | 3.5 - 4.0 | A measure of lipophilicity; affects absorption and distribution. |

| Topological Polar Surface Area (TPSA) | 20.23 Ų | Sum of surfaces of polar atoms; relates to drug transport properties. |

| Hydrogen Bond Donors | 1 | The number of N-H or O-H bonds. |

| Hydrogen Bond Acceptors | 1 | The number of N or O atoms. |

| Rotatable Bonds | 1 | The number of bonds that can rotate freely. |

| Drug-Likeness Score | Positive | An overall score based on similarity to known drugs. |

| Solubility Prediction | Moderately Soluble | Qualitative prediction of solubility in water. |

| Toxicity Risk | Low | Prediction of risks such as mutagenicity or irritancy. |

Note: The values in this table are estimates based on typical in silico prediction models and may vary depending on the specific software and calculation methods used. biotechnologia-journal.org

These computational predictions serve as a critical first step in the design and development process, allowing researchers to prioritize compounds for synthesis and experimental testing, thereby saving significant time and resources.

Research Applications of Phenanthren 3 Ylmethanol in Advanced Organic Synthesis

As a Synthetic Scaffold for Complex Natural Products and Analogues

The phenanthrene (B1679779) skeleton is a core motif in numerous biologically active natural products. Phenanthren-3-ylmethanol and its derivatives provide a key starting point for the construction of these intricate molecules, offering a pre-formed tricyclic system that can be further elaborated.

This compound is a crucial precursor in the synthesis of phenanthroindolizidine and phenanthroquinolizidine alkaloids, a class of compounds known for their significant therapeutic potential, including potent anti-cancer and anti-viral activities. nih.gov The synthesis of these alkaloids often involves the construction of the indolizidine or quinolizidine (B1214090) ring system onto the phenanthrene core. alfa-chemistry.com

A common strategy involves utilizing a substituted phenanthrene methanol (B129727) derivative as the foundational scaffold. For instance, in the synthesis of phenanthrene-based tylophorine (B1682047) derivatives (PBTs), which are analogues of phenanthroindolizidine alkaloids, a key intermediate is often a phenanthrene-9-ylmethylamine derivative. bldpharm.com The synthesis of these precursors frequently starts from a phenanthrene core that is later functionalized. Research has shown that (2,6,7-trimethoxyphenanthren-3-yl)methanol is a specific intermediate used in the creation of these complex alkaloids. The hydroxyl group of the methanol moiety allows for conversion into other functional groups, such as halides or amines, which are necessary for coupling with the indolizidine portion of the final molecule.

In one synthetic approach, a substituted N-(phenanthr-9-ylmethyl)pyrrolidine derivative, which can be conceptually derived from a phenanthrene methanol, was used as a starting point for an intramolecular Friedel-Crafts reaction to form the final alkaloid structure. alfa-chemistry.com The substitution pattern on the phenanthrene ring, often containing methoxy (B1213986) and hydroxyl groups, is critical for the biological activity of the final products, and starting with a correctly functionalized this compound derivative is a key synthetic tactic. nih.govbldpharm.com

Table 1: Examples of Phenanthrene Alkaloids and Precursors This table is interactive. Click on the headers to sort.

| Compound Type | Specific Example | Role of Phenanthrene Methanol Scaffold | Reference |

|---|---|---|---|

| Phenanthroindolizidine Analogue | Phenanthrene-Based Tylophorine (PBT) | Serves as the core structural unit for building the alkaloid framework. | bldpharm.com |

| Precursor | N-(3-hydroxy-2,6,7-trimethoxy-phenanthr-9-ylmethyl)-2-chloromethylpyrrolidine | The phenanthrene-ylmethyl portion is a key building block for intramolecular cyclization. | alfa-chemistry.com |

While phenanthrene and terpenoid structures both represent major classes of natural products, the use of this compound as a direct synthetic building block for creating terpenoid-like structures is not extensively documented in scientific literature. Terpenoid biosynthesis and total synthesis are characterized by the assembly of isoprene (B109036) (C5) units to form diverse carbon skeletons. researchgate.netmit.edu Synthetic strategies for complex terpenoids often employ cascade reactions to rapidly build polycyclic systems from acyclic precursors, mimicking natural biosynthetic pathways. acs.org The phenanthrene framework is not a typical substructure found within the vast array of terpenoid natural products, and its incorporation as a foundational building block in their synthesis appears to be an unconventional approach that has not been widely explored or reported.

Precursor in the Synthesis of Phenanthrene Alkaloids (e.g., phenanthroindolizidine type)

Development of Ligands in Catalysis

The rigid and sterically defined structure of the phenanthrene nucleus makes it an attractive scaffold for the design of ligands used in transition metal catalysis. The functional group of this compound provides a handle for introducing coordinating atoms.

The development of chiral ligands is paramount in asymmetric catalysis for producing enantiomerically pure compounds. The inherent rigidity of the phenanthrene skeleton makes it a promising platform for constructing such ligands. By attaching a chiral auxiliary to the phenanthrene core via the methanol group, new ligands can be synthesized for use in metal-catalyzed asymmetric reactions.

For example, a four-step synthesis starting from L-proline has been developed to produce (R)-phenanthren-9-yl-[(S)-pyrrolidin-2-yl]methanol with high diastereoselectivity. researchgate.net This class of chiral amino alcohol is recognized as being potentially valuable as ligands in metal-catalyzed reactions and as organocatalysts. researchgate.net Although this specific example involves the 9-yl isomer, the synthetic principle demonstrates the utility of the phenanthrenyl-methanol scaffold in creating a bidentate N,O-ligand environment. The nitrogen from the pyrrolidine (B122466) ring and the oxygen from the methanol group can coordinate to a metal center, creating a chiral environment that can influence the stereochemical outcome of a catalytic reaction. The steric bulk of the phenanthrene group plays a significant role in defining the shape of the catalytic pocket.

Table 2: Chiral Ligand Synthesis from Phenanthrene Scaffolds This table is interactive. Click on the headers to sort.

| Ligand Scaffold | Key Features | Potential Application | Reference |

|---|---|---|---|

| (Phenanthren-9-yl)- (pyrrolidin-2-yl)methanol | Chiral amino alcohol with a rigid, bulky aromatic group. | Asymmetric metal catalysis, organocatalysis. | researchgate.net |

| Chiral Phosphinooxazolines (PHOX) | Modular P,N-ligands for effective enantiocontrol. | Asymmetric allylic substitution, hydrogenation. | nih.gov |

Oxygen-donor ligands, such as alcohols, phenols, and ethers, are fundamental in coordination chemistry and catalysis. alfa-chemistry.com However, the specific application of this compound or its simple ether derivatives as standalone achiral oxygen ligands in transition metal catalysis is not a widely reported area of research. While the phenanthrene framework has been incorporated into various complex ligand systems, including nitrogen-based (phenanthrene-imine) and phosphorus-based (phenanthrene-phosphine) ligands for catalysis, the direct participation of the benzylic alcohol or a corresponding ether as the primary coordinating group in a catalytic cycle is not well-documented. chinesechemsoc.org Research in ligand development has often focused on multidentate or more strongly coordinating heteroatoms than a simple achiral alcohol or ether.

Design of Chiral Ligands for Asymmetric Synthesis

Applications in Functional Materials Chemistry

The photophysical properties of the phenanthrene ring system, characterized by its high thermal stability and blue fluorescence, make it an excellent candidate for inclusion in functional organic materials. Phenanthrene derivatives are actively being investigated for use in organic electronics, particularly in the development of organic light-emitting diodes (OLEDs).

Phenanthrene-based compounds can be utilized as host materials or emitters in the emissive layer of OLED devices. bldpharm.com The synthesis of these materials often involves modifying the phenanthrene core to tune its electronic properties and improve device performance, such as efficiency and lifespan. For example, aminophenanthrene derivatives, which can be synthesized from halogenated phenanthrenes, have been developed as materials for OLEDs. A patent has been filed for novel phenanthrene-based compounds that exhibit superior blue light-emitting characteristics as well as hole and electron transport properties, leading to OLEDs with low driving voltage and high luminance.

Furthermore, phenanthrene-fused N-heterocyclic carbenes have been synthesized and complexed with transition metals like rhodium and iridium. These complexes exhibit interesting fluorescence properties, demonstrating how the phenanthrene scaffold can be integrated into larger systems for potential applications in light-emitting materials and sensors. The development of new synthetic methods to access functionalized phenanthrenes continues to be an important goal for advancing materials chemistry.

Design and Synthesis of Fluorescent Probes and Sensors

The intrinsic fluorescence of the phenanthrene moiety makes it an excellent building block for the creation of fluorescent probes and sensors. These molecules are designed to signal the presence of specific analytes or changes in their environment through a detectable change in their fluorescence properties.

Recent research has focused on incorporating phenanthrene into complex molecular systems to develop highly specific and sensitive probes. For instance, novel photoactivatable fluorescent probes (PFPs) have been synthesized using phenanthrene formaldehyde (B43269) hydrazone. mdpi.com These probes, FS1 and FS2, initially show quenched fluorescence because of a photoinduced electron transfer (PET) process. mdpi.com However, upon irradiation with specific wavelengths of UV light, the hydrazone bond is cleaved, releasing the highly fluorescent phenanthrene formaldehyde and effectively "turning on" the fluorescence. mdpi.com This photo-activation mechanism has been successfully demonstrated in live-cell imaging, highlighting its potential as a powerful tool for biological studies. mdpi.com

In another strategy, the phenanthrene unit is combined with other fluorophores to create ratiometric sensors. A novel pH-responsive fluorescent probe was developed by linking two phenanthrene units and one rhodamine B unit. rsc.org In this dyad, the phenanthrene fluorescence is pH-insensitive and serves as a stable internal reference. rsc.org The rhodamine B component, conversely, exists in a non-emissive spirolactam form at neutral or basic pH but converts to a colorful and fluorescent ring-opened form in acidic conditions. rsc.org This design allows for ratiometric pH measurements by comparing the intensity of the stable phenanthrene emission to the pH-dependent rhodamine emission, providing a more reliable sensing mechanism. rsc.org The presence of two phenanthrene moieties also enables the formation of an emissive excimer, which provides a third spectroscopically distinguishable emission band. rsc.org

Furthermore, a phenanthrene–pyrene-based fluorescent probe, 2-(Pyren-1-yl)-1H-phenanthro[9,10-d]imidazole (PPI), was synthesized to study the microenvironment of proteins like bovine serum albumin (BSA). researchgate.net The synthesis involves the condensation of phenanthrene-9,10-dione, 1-pyrene carboxaldehyde, and ammonium (B1175870) acetate. researchgate.net When this probe moves from a polar aqueous environment to the more hydrophobic pockets of the BSA protein, a distinct blue shift and an enhancement in its fluorescence intensity are observed, demonstrating its utility as a molecular reporter for probing protein binding sites. researchgate.net

Components in Conjugated Polymers and Oligomers

The incorporation of phenanthrene units into the backbones of conjugated polymers and oligomers is a key strategy for developing new materials for organic electronics. hueuni.edu.vn The phenanthrene core introduces a rigid, electron-rich, and extended π-system, which can significantly influence the optical and electronic properties of the resulting polymer, making these materials suitable for applications in organic light-emitting diodes (OLEDs) and polymer solar cells (PSCs). hueuni.edu.vnijcce.ac.irrsc.org

A significant challenge in this field has been the lack of suitable phenanthrene precursors for polymerization. ijcce.ac.ir To address this, a convenient synthesis for tetraalkoxyphenanthrene derivatives was developed. ijcce.ac.irresearchgate.net These precursors, such as 2,7-diiodo-3,6-dimethoxy-9,10-di(2-ethylhexyloxy)phenanthrene, can be effectively used in palladium-catalyzed cross-coupling reactions to produce high molecular weight conjugated polymers. ijcce.ac.ir This method has been successfully applied to synthesize novel poly(p-phenylene ethynylene)s (PPEs) and low molecular weight poly(p-phenylene vinylene)s (PPVs) that incorporate the phenanthrene moiety. ijcce.ac.irresearchgate.net These new polymers are luminescent in both solution and the solid state, indicating their potential for use in electroluminescent devices. ijcce.ac.ir

In the field of polymer solar cells, four novel conjugated polymers (P1-4) were synthesized using a 9,10-disubstituted phenanthrene (PhA) as the electron-donor unit and 5,6-bis(octyloxy)benzothiadiazole as the electron-acceptor unit. rsc.orgnih.gov These polymers were designed to have medium bandgaps (around 2.0 eV) and low-lying HOMO energy levels (below -5.3 eV), which are desirable characteristics for donor materials in bulk heterojunction (BHJ) solar cells. rsc.org The resulting polymers exhibited high hole mobilities, and when blended with a fullerene derivative (PC71BM), the solar cells achieved a power conversion efficiency (PCE) of up to 4.24%. rsc.orgnih.gov These findings demonstrate that 9,10-disubstituted phenanthrenes are promising building blocks for creating high-efficiency donor materials for PSCs. rsc.org

Utilization as a Reagent in Analytical Chemistry (e.g., Chromogenic Reagents)

Chromogenic reagents are compounds that undergo a distinct color change in the presence of a specific analyte, enabling its visual or spectrophotometric detection and quantification. ijcce.ac.ir While fluorescence-based sensing is common for phenanthrene derivatives, they have also been developed into effective chromogenic reagents for analytical applications.